molecular formula C₁₄H₂₀O₇ B1140574 [(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate CAS No. 14686-88-5

[(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate

Cat. No.: B1140574
CAS No.: 14686-88-5
M. Wt: 300.3
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Description

The compound [(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate (CAS: 26775-14-4) is a chiral, carbohydrate-derived molecule with a complex bicyclic framework. Its molecular formula is C₁₄H₂₂O₇, and it has a molecular weight of 302.32 g/mol . The structure features fused dioxolane and furodioxole rings, with an acetate group at the 6-position (Figure 1). This compound is primarily used in synthetic organic chemistry as a protected intermediate for further functionalization, particularly in glycosylation and nucleoside analog synthesis .

Properties

IUPAC Name

[(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8,11-12H,6H2,1-5H3/t8?,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIUJMXBARBXRG-YPXMJKPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(O[C@H]2C1OC(O2)(C)C)C3COC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is a complex organic molecule with potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological profiles based on available literature.

Structural Characteristics

The molecular formula of the compound is C12H20O6C_{12}H_{20}O_6 with a molar mass of approximately 260.29 g/mol. It features a unique dioxolane ring structure contributing to its biological properties. The compound's melting point is reported to be between 110°C and 111°C, and it exhibits slight solubility in water and chloroform .

Table 1: Physical Properties of the Compound

PropertyValue
Molecular FormulaC₁₂H₂₀O₆
Molar Mass260.29 g/mol
Melting Point110 - 111 °C
SolubilitySlightly soluble in water and chloroform

Synthesis

The synthesis of this compound has been explored in various studies. One common method involves the use of dioxolane derivatives and tetrahydrofuran intermediates to achieve the desired structure through a series of chemical reactions including acylation and cyclization processes .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Activity : Compounds with similar dioxolane structures have shown potential antioxidant properties. The presence of multiple hydroxyl groups may contribute to free radical scavenging activity .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound could possess antimicrobial effects against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Cytotoxic Effects : Some studies have indicated that certain analogs exhibit cytotoxicity against cancer cell lines. This may be attributed to the ability of the compound to induce apoptosis or inhibit cell proliferation through various signaling pathways .

Case Studies

Several case studies have been conducted to evaluate the biological effects of similar compounds:

  • Study on Antioxidant Capacity : A study demonstrated that dioxolane derivatives exhibited significant antioxidant activity in vitro. The results highlighted the importance of structural modifications in enhancing biological efficacy .
  • Antimicrobial Testing : In a comparative study, several dioxolane-containing compounds were tested against Staphylococcus aureus and Escherichia coli. Results showed promising antimicrobial activity with minimum inhibitory concentrations (MIC) values indicating effectiveness at low concentrations .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Delivery Systems:
The compound has been investigated for its role in drug delivery systems. Its structural features allow for the encapsulation of active pharmaceutical ingredients (APIs), enhancing their bioavailability and targeted delivery. Research indicates that compounds with similar dioxolane structures can improve the solubility and stability of drugs in physiological environments .

2. Antimicrobial Activity:
Studies have shown that derivatives of dioxolane compounds exhibit antimicrobial properties. The acetate group in this compound may enhance its interaction with microbial membranes, leading to increased efficacy against various bacterial strains. Research into related compounds suggests potential applications in developing new antimicrobial agents .

3. Anticancer Properties:
There is emerging evidence that compounds featuring dioxolane moieties can exhibit anticancer activity. Preliminary studies suggest that [(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate may interfere with cancer cell proliferation pathways. Further research is needed to elucidate the mechanisms involved and to assess its therapeutic potential .

Materials Science Applications

1. Polymer Chemistry:
The compound's unique structure makes it a candidate for use in polymer synthesis. Its ability to act as a monomer or a cross-linking agent could lead to the development of novel polymeric materials with tailored properties for specific applications such as coatings or adhesives .

2. Sensor Development:
Research indicates that dioxolane derivatives can be utilized in the fabrication of chemical sensors due to their selective binding properties. The incorporation of this compound into sensor matrices could enhance sensitivity and selectivity for detecting specific analytes in complex mixtures .

Chemical Intermediate

1. Synthesis of Complex Molecules:
As a chemical intermediate, this compound can serve as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations that are essential in organic synthesis .

2. Flavoring and Fragrance Industry:
Due to its pleasant odor profile associated with dioxolane derivatives, this compound may find applications in the flavoring and fragrance industry. Its incorporation into formulations could enhance sensory attributes and stability of products such as perfumes and food flavorings .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a family of carbohydrate derivatives with protected hydroxyl groups. Below is a comparative analysis of its structural analogs:

Compound CAS No. Molecular Formula Molecular Weight Key Functional Groups Applications
Target Acetate 26775-14-4 C₁₄H₂₂O₇ 302.32 Acetate, dioxolane, furodioxole Synthetic intermediate, glycosylation
Diacetone-D-glucose [(3aR,5S,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol] 582-52-5 C₁₂H₂₀O₆ 260.28 Hydroxyl, dioxolane, furodioxole Chiral pool synthesis, protecting group
[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate Not provided C₁₃H₂₀O₇ 288.29 Hydroxyl, acetate, furodioxole Intermediate for nucleoside analogs
Allyl 2-(2,2-dimethyl-3a,6a-dihydrofuro[3,2-d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxylate Not provided C₂₃H₂₂O₈ 426.42 Chromene, carboxylate, allyl ester Fluorescent probes, photochemical studies

Key Observations:

  • Diacetone-D-glucose (CAS 582-52-5) lacks the acetate group present in the target compound, instead featuring a free hydroxyl group. This makes it more polar and reactive toward nucleophilic substitution but less stable under acidic conditions compared to the acetylated derivative .
  • The hydroxy-methyl acetate analog (C₁₃H₂₀O₇) shares the acetate group but has a simpler bicyclic structure. Its reduced steric hindrance may enhance solubility in polar solvents .
  • The chromene-carboxylate derivative (C₂₃H₂₂O₈) introduces a conjugated π-system, enabling UV-vis activity and applications in photochemistry, unlike the non-fluorescent target compound .

Physicochemical Properties

Property Target Acetate Diacetone-D-glucose Chromene-Carboxylate
Solubility Soluble in DMF, DCM Soluble in water, ethanol Soluble in DCM, THF
Storage -20°C (solution) Room temperature (solid) Not reported
Hazards Not for human use H302 (harmful if swallowed) No data

Crystallographic and Conformational Insights

  • The mesyl derivative of a related compound () forms layered structures via O–H···O hydrogen bonds, whereas the acetate group in the target compound may promote C–H···O interactions due to its electron-withdrawing nature .
  • X-ray studies on diacetone-D-glucose confirm its rigid bicyclic conformation, which is preserved in the target compound but modified by the acetate’s steric bulk .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where pyridine acts as both a base and solvent. Anhydrous conditions are essential to prevent hydrolysis of the isopropylidene groups. The mixture is stirred at 0–5°C for 4 hours, followed by gradual warming to room temperature over 12 hours.

Optimized Acetylation Protocol

ComponentQuantityRole
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose10 mmolSubstrate
Acetic anhydride15 mmolAcetylating agent
Pyridine30 mLSolvent/Base
Temperature0°C → 25°CReaction control
Yield78–82%

Purification and Isolation

Crude product purification employs flash chromatography on silica gel with a gradient elution system (hexane:ethyl acetate, 4:1 → 3:2). The target compound elutes at Rf = 0.45 in 3:2 hexane:ethyl acetate, as confirmed by thin-layer chromatography (TLC).

Chromatographic Parameters

Column DimensionsEluent SystemFlow Rate
40 cm × 2.5 cm (SiO2)Hexane:EtOAc (4:1)5 mL/min
DetectionUV (254 nm)

Post-purification, the product is recrystallized from a mixture of dichloromethane and hexane (1:5), yielding white crystalline solids with >99% purity by HPLC.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors replace batch systems to enhance reproducibility and safety. Key modifications include:

  • Temperature Control : Jacketed reactors maintain 0°C during acetylation.

  • Catalyst Recycling : p-TsOH is recovered via aqueous extraction and reused, reducing waste.

  • Automated Chromatography : Simulated moving bed (SMB) systems achieve 95% solvent recovery.

Comparative Analysis of Laboratory vs. Industrial Methods

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume1–5 L100–500 L
Cycle Time24–36 hours8–12 hours
Purity99%98.5–99.2%
Cost per Kilogram$1,200–$1,500$400–$600

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 5.32 (d, J = 4.5 Hz, H-1), 4.98 (s, H-3a), 2.08 (s, OAc).

  • ¹³C NMR : 169.8 ppm (C=O), 110.2–110.5 ppm (isopropylidene carbons).

  • HRMS : m/z calc. for C₁₄H₂₀O₇ [M+Na]⁺: 323.1104; found: 323.1101.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows a single peak at tR = 6.7 minutes, confirming the absence of diastereomers or unreacted starting material.

Challenges and Mitigation Strategies

  • Isopropylidene Hydrolysis : Trace moisture during acetylation leads to premature deprotection. This is mitigated by molecular sieves (4Å) in the reaction mixture.

  • Regioselectivity : Competing acetylation at C-3 is suppressed by steric hindrance from the 1,2-O-isopropylidene group, ensuring >95% C-6 selectivity .

Q & A

Basic: How can the stereochemical integrity of [(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate be preserved during synthesis?

Methodological Answer:
To maintain stereochemical control, use protecting groups like 1,3-dioxolane rings (as in the parent compound) to shield reactive hydroxyl or carbonyl sites during functionalization. For example, highlights the use of methanesulfonate (mesyl) groups to stabilize intermediates, followed by controlled hydrolysis in acetic acid/water/methanol (50°C) to prevent racemization . NMR monitoring (e.g., 1H^{1}\text{H}/13C^{13}\text{C}) is critical to confirm stereochemistry at each step .

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:
Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve stereochemistry and functional groups. For crystalline derivatives, single-crystal X-ray diffraction (e.g., SHELXL ) provides unambiguous stereochemical assignment, as demonstrated in for structurally similar furo-dioxolane derivatives. IR spectroscopy can also validate acetyl or ester carbonyl stretches (e.g., 1740–1720 cm1^{-1}) .

Advanced: How can computational modeling aid in predicting reactivity or supramolecular interactions for this compound?

Methodological Answer:
Density functional theory (DFT) calculations can predict electron density distributions, guiding functionalization strategies (e.g., nucleophilic attack at the acetate group). Molecular docking studies are useful if the compound is part of a glycomimetic library ( ), where interactions with biological targets (e.g., lectins) require steric and electronic compatibility . Software like Gaussian or AutoDock should be parameterized using crystallographic data from .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

Methodological Answer:

  • NMR discrepancies: Use 2D NMR (COSY, HSQC) to assign coupling constants and distinguish diastereomers. For example, resolved overlapping signals by analyzing JJ-values in the furo-dioxolane ring .
  • HRMS adducts: Employ soft ionization techniques (ESI or APCI) and compare with theoretical isotopic patterns. If sodium/potassium adducts dominate, add ammonium acetate to the mobile phase .

Basic: What solvent systems are optimal for chromatographic purification of this compound?

Methodological Answer:
Use silica gel flash chromatography with ethyl acetate/petroleum ether gradients (e.g., 1:1 to 3:1 v/v), as shown in for acetoxylated derivatives . For polar intermediates, add 2–5% acetic acid or triethylamine to suppress tailing . Reverse-phase HPLC (C18 column, acetonitrile/water) is recommended for final purity checks.

Advanced: How can this compound be functionalized for applications in targeted drug delivery?

Methodological Answer:

  • Glycomimetic conjugation: Attach triethoxysilyl groups ( ) for immobilization on magnetic nanoparticles, enabling site-specific delivery .
  • Click chemistry: Modify the acetate group with azide/alkyne handles (see for triazole linkages ). Use Cu(I)-catalyzed Huisgen cycloaddition for biocompatible tagging.

Basic: What are common side reactions during acetylation or transesterification of this compound?

Methodological Answer:

  • Acetyl migration: Monitor for unexpected regioselectivity using 1H^{1}\text{H} NMR (e.g., shifts at δ 2.0–2.3 ppm). avoided this by using pyridine as a base to stabilize intermediates .
  • Ring-opening: Acidic conditions may hydrolyze dioxolane rings. Use anhydrous solvents (e.g., dry DCM) and molecular sieves .

Advanced: How can crystallographic data (e.g., SHELX refinements) resolve ambiguities in molecular geometry?

Methodological Answer:
Refine X-ray data with SHELXL using restraints for disordered atoms (common in flexible dioxolane rings). For example, applied Flack parameter analysis to confirm absolute configuration in a related chromene-dioxolane derivative. Compare thermal displacement parameters (ADPs) to identify dynamic disorder .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity: Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to ’s hazard warnings).
  • Storage: Keep under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture or strong acids.

Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) aid in metabolic or mechanistic studies?

Methodological Answer:
Incorporate 13C^{13}\text{C} at the acetate carbonyl via acetyl chloride-13C^{13}\text{C} during synthesis ( ). Use 2H^{2}\text{H}-labeled dioxolane precursors to track ring-opening kinetics via 1H^{1}\text{H}-2H^{2}\text{H} NMR isotope effects. This is critical for studying enzymatic hydrolysis in glycomimetic drug metabolism .

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